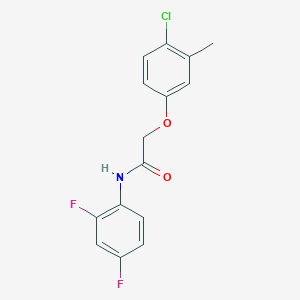
N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea, also known as EFU, is a chemical compound that belongs to the class of urea derivatives. EFU is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. This compound has been shown to have low toxicity in vitro, making it a promising compound for further research.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has a high yield, making it an attractive compound for research. This compound has been shown to have low toxicity in vitro, making it a promising compound for further research. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, so its effects in living organisms are not well understood. This compound may also have off-target effects, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound in vivo to better understand its effects in living organisms. This compound may also have potential as a therapeutic agent for various diseases, so further research in this area is warranted. Overall, this compound is a promising compound for scientific research, and further investigation is needed to fully understand its potential.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea involves the reaction of 2-ethoxyaniline with 4-fluoro-2-methylphenyl isocyanate in the presence of a base. The resulting product is this compound, which can be purified by recrystallization. The yield of this compound is typically high, making it an attractive compound for scientific research.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been studied for its potential use in various scientific research applications. One area of research where this compound has been investigated is cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-14(15)19-16(20)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPWBOHXFWZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)
![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)




![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)